3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react tert-butyl isocyanate with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-8-6-7-9-12(11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSVSYBSBSXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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